The study of hybrid molecules that incorporate 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole scaffolds has led to the identification of compounds with significant antiviral activities. These compounds have been found to be potent inhibitors of the NS2B/NS3 proteases of Dengue and West Nile viruses, suggesting their potential as lead compounds for the development of new antiviral drugs1.
New series of 3-substituted-2,1-benzisoxazoles have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated in vitro antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum, as well as antimicrobial activity against various bacterial and fungal strains. The selectivity index values indicate that some of these compounds, such as the imino-benzisoxazole and 3-acyl-2,1-benzisoxazole, could serve as promising candidates for the treatment of malaria and certain fungal infections2.
The compound 3-amino-1-(3,4-dichloro-α-methyl-benzyl)-2-pyrazolin-5-one, although not a direct derivative of 3-(Dibromomethyl)-1,2-benzisoxazole, represents a related structure with significant diuretic and antihypertensive properties. Its rapid onset of activity, capacity reserve, and long duration of action make it a potent candidate for the treatment of hypertension3.
Several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized and shown to possess marked anticonvulsant activity in mice. The introduction of specific substituents to the benzisoxazole ring has been found to modulate the activity and neurotoxicity of these compounds, with some derivatives being identified as promising anticonvulsant agents4.
Benzothiazoles, which are structurally related to benzisoxazoles, have been synthesized and evaluated for their activities against breast cancer cell lines both in vitro and in vivo. The 2-(4-aminophenyl)benzothiazoles, in particular, have shown potent inhibitory activity against human breast cancer cell lines, with certain derivatives extending their activity to ovarian, lung, and renal cell lines. These findings suggest the potential of benzisoxazole derivatives in the development of new antitumor agents56.
The catalytic reduction of 3-sulfamoylmethyl-1,2-benzisoxazole has been studied, leading to the formation of various products that can serve as intermediates for further chemical synthesis. These transformations provide new routes to synthesize benzoxathiin derivatives and other benzisoxazole-related compounds, highlighting the versatility of benzisoxazole derivatives in synthetic chemistry7.
The compound is derived from 1,2-benzisoxazole, a bicyclic structure that consists of a benzene ring fused to an isoxazole ring. The presence of bromine atoms at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis. Benzisoxazole derivatives are classified as heterocyclic compounds and are often explored for their pharmacological potential, including anticonvulsant and antimicrobial activities .
The synthesis of 3-(dibromomethyl)-1,2-benzisoxazole typically involves several steps. A common method includes the bromination of 3-(bromomethyl)-1,2-benzisoxazole using bromine or other brominating agents. The following outlines a typical synthetic pathway:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 3-(dibromomethyl)-1,2-benzisoxazole can be described as follows:
3-(Dibromomethyl)-1,2-benzisoxazole participates in various chemical reactions due to its reactive dibromomethyl group. Some notable reactions include:
The mechanism of action for compounds like 3-(dibromomethyl)-1,2-benzisoxazole often relates to their interaction with biological targets. For instance:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
3-(Dibromomethyl)-1,2-benzisoxazole has several scientific applications:
Benzisoxazole derivatives constitute a class of bicyclic heterocycles featuring a five-membered isoxazole ring (containing nitrogen and oxygen) fused to a benzene ring. This framework imparts significant thermal stability, planarity, and moderate aromatic character. The 1,2-benzisoxazole isomer—where the oxygen atom is adjacent to the fusion point—demonstrates greater stability and synthetic accessibility compared to its 1,3-isomer [2] [8]. The isoxazole ring’s inherent electron deficiency, quantified by Hammett constants (σₘ = 0.59 for 3-substituted benzisoxazoles), renders it susceptible to nucleophilic attack and influences the acidity or basicity of appended functional groups [1] [2].
Table 1: Physicochemical Properties of 3-(Dibromomethyl)-1,2-benzisoxazole
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₅Br₂NO | - |
Molecular Weight | 290.94 g/mol | - |
CAS Registry Number | 867040-02-6 | - |
XLogP | ~3.5 (Estimated) | - |
Hydrogen Bond Acceptors | 2 (N, O) | - |
Rotatable Bonds | 1 (C-Br₂) | - |
Topological Polar Surface Area | 26.0 Ų | - |
Density | 1.642 ± 0.06 g/cm³ | Predicted [1] |
Boiling Point | 302.5 ± 17.0 °C | At 760 mmHg [1] |
The dibromomethyl substitution at the 3-position introduces steric bulk and polarizability. Crystallographic analyses of analogous halogenated benzisoxazoles reveal bond angles and lengths consistent with sp³ hybridization at the benzylic carbon, with C-Br bond lengths averaging 1.93–1.97 Å [1] [6]. This substituent disrupts molecular symmetry, influencing crystalline packing and solubility behavior. The compound exhibits limited solubility in water but dissolves in polar aprotic solvents like dimethylformamide, dimethyl sulfoxide, and dichloromethane [1] . Its solid-state structure typically forms colourless to off-white crystals [7].
Halogen atoms, particularly bromine, exert profound electronic and steric effects on benzisoxazole reactivity. The dibromomethyl group (−CHBr₂) functions as a potent electrophilic center due to the electron-withdrawing nature of bromine (Hammett σₚ = 0.23 for Br), which stabilizes developing negative charge during nucleophilic displacement [1] [5]. This group exhibits enhanced reactivity compared to monobrominated analogues (e.g., 3-(bromomethyl)-1,2-benzisoxazole) owing to the α-effect—the geminal dibromide configuration facilitates faster SN₂ reactions through accelerated leaving-group departure [5] [9]. Key reactivity patterns include:
Table 2: Characteristic Reactions of the Dibromomethyl Group in Benzisoxazoles
Reaction Type | Reagents/Conditions | Primary Products |
---|---|---|
Nucleophilic Substitution | NaN₃, DMF, 25–60°C | 3-(Azidomethyl)-1,2-benzisoxazole |
NaSO₃H, H₂O/EtOH, reflux | Sulfonic acid derivative | |
RNH₂, K₂CO₃, CH₃CN | 3-(Aminomethyl)-1,2-benzisoxazoles | |
Oxidation | KMnO₄, H₂O, 80°C | 1,2-Benzisoxazole-3-carboxylic acid |
Reduction | Pd/C, H₂, EtOAc | 3-(Methyl)-1,2-benzisoxazole |
Coupling | Cu(I), terminal alkynes | 3-(Alkynylmethyl)-1,2-benzisoxazoles |
Electronic effects extend beyond the substituent itself: bromines inductively withdraw electron density from the isoxazole ring, further enhancing its π-deficiency. This amplifies the ring’s susceptibility to nucleophilic addition or electrophilic aromatic substitution at the 4-, 6-, or 7-positions under forcing conditions [2] [8]. Steric congestion around the dibromomethyl carbon also influences regioselectivity in subsequent transformations.
The dibromomethyl group serves as a transformative handle for molecular diversification in heterocyclic synthesis. Its significance arises from three key attributes:
Synthetic Versatility: The −CHBr₂ group functions as a "synthetic chameleon," convertible to diverse functional groups through single- or two-step sequences. Bromine displacement permits direct incorporation of nitrogen, sulfur, or oxygen nucleophiles. Alternatively, hydrolysis yields aldehyde intermediates (via haloform reaction), enabling reductive amination or Wittig reactions [1] [5] [9]. This flexibility is exemplified in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole—a key intermediate for anticonvulsants like zonisamide—achieved via sequential bisulfite addition, chlorination, and amination of 3-(dibromomethyl)-1,2-benzisoxazole [5] [9].
Electronic Modulation: Introducing −CHBr₂ significantly lowers the LUMO energy of the benzisoxazole system, facilitating charge-transfer interactions in materials chemistry or enhancing binding affinity to biological targets. Fluorine or chlorine substitution on the benzene ring further tunes this electronic profile [2] [8]. For instance, 5-fluoro or 5-chloro substituted dibromomethyl benzisoxazoles exhibit amplified biological activities due to combined electronic and lipophilic effects [1] [2].
Applications in Medicinal Chemistry: The scaffold’s bioisosteric resemblance to indoles and other privileged structures enables its use in central nervous system (CNS) agents. Derivatives demonstrate validated antimicrobial, anticancer, and anticonvulsant activities [1] [2]. The dibromomethyl variant specifically serves as a precursor to compounds with enhanced blood-brain barrier permeability, attributed to optimal logP (2.5–3.5) and topological polar surface area (<40 Ų) [1] [2] [5]. Recent studies highlight derivatives exhibiting:
The ongoing exploration of this scaffold underscores its role as a cornerstone in developing novel therapeutic agents and functional materials, driven by the unique reactivity imparted by the dibromomethyl group [1] [2] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8